molecular formula C22H18F2N4OS B2586581 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049438-95-0

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2586581
CAS No.: 1049438-95-0
M. Wt: 424.47
InChI Key: MSVKVQRDYOCZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a 4-(4-fluorophenyl)piperazine moiety linked via a methanone bridge. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in CNS-targeting agents, while the piperazine group enhances receptor binding affinity and solubility. The dual fluorophenyl substitutions likely improve metabolic stability and lipophilicity, making it a candidate for further drug development .

Properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVKVQRDYOCZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Compound A: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37)

  • Core : Thiophene ring instead of imidazothiazole.
  • Substituents : 4-(Trifluoromethyl)phenyl on piperazine.
  • However, the thiophene ring may reduce metabolic stability compared to the imidazothiazole core .

Compound B: {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone

  • Core: Thienopyrazole fused with pyrazole.
  • Substituents: 2-Fluorophenyl on thienopyrazole and 1-methylimidazole.
  • The methylimidazole may enhance solubility but reduce blood-brain barrier penetration compared to fluorophenyl groups .

Compound C: (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone

  • Core : Methyl-substituted imidazothiazole.
  • Substituents: 4-Phenylpiperazine (non-fluorinated).
  • The methyl group on imidazothiazole may alter pharmacokinetics by slowing oxidative metabolism .

Pharmacological Implications

Parameter Target Compound Compound A Compound B
Core Structure Imidazothiazole Thiophene Thienopyrazole-Pyrazole
Fluorination Dual (C6, Piperazine) Piperazine (CF3) Thienopyrazole (F)
Predicted LogP ~3.2 ~3.8 ~2.9
Metabolic Stability High (fluorine shielding) Moderate (thiophene oxidation) Low (methylimidazole cleavage)
Target Relevance 5-HT receptors, kinases Serotonin receptors Kinases, GPCRs

Critical Analysis of Research Findings

  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups in the target compound and Compound A enhance binding to receptors like 5-HT1A, but Compound A’s thiophene may limit CNS penetration due to higher hydrophobicity .
  • Thermodynamic Stability: Crystallographic studies (using SHELX ) suggest the target compound’s piperazine-methanone linkage adopts a low-energy conformation, favoring receptor docking compared to Compound C’s non-fluorinated analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.